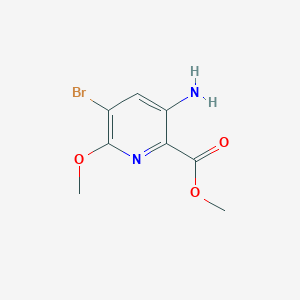
Methyl 3-amino-5-bromo-6-methoxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-bromo-6-methoxypicolinate is a chemical compound with the molecular formula C8H8BrN2O3 It is a derivative of picolinic acid and contains functional groups such as an amino group, a bromine atom, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-6-methoxypicolinate typically involves the bromination of a picolinic acid derivative followed by the introduction of an amino group and a methoxy group. One common method involves the following steps:
Bromination: The starting material, such as 3-methoxypicolinic acid, is brominated using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-bromo-6-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Methyl 3-amino-5-bromo-6-methoxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-amino-5-bromo-6-methoxypicolinate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups such as the amino and bromine atoms allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-6-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
Uniqueness
Methyl 3-amino-5-bromo-6-methoxypicolinate is unique due to the presence of both an amino group and a methoxy group on the picolinic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
methyl 3-amino-5-bromo-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-13-7-4(9)3-5(10)6(11-7)8(12)14-2/h3H,10H2,1-2H3 |
InChIキー |
FFKQHLWEESTYRB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=N1)C(=O)OC)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


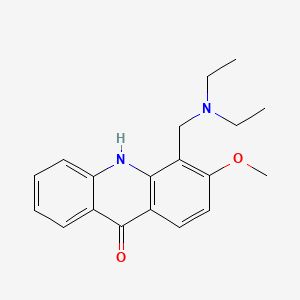
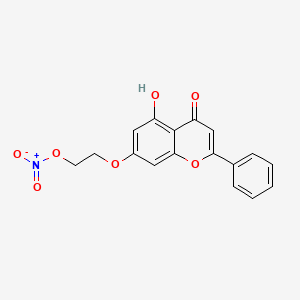
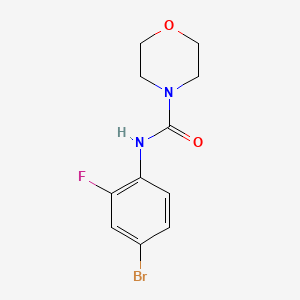

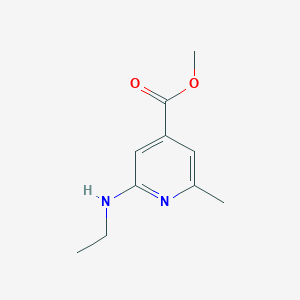
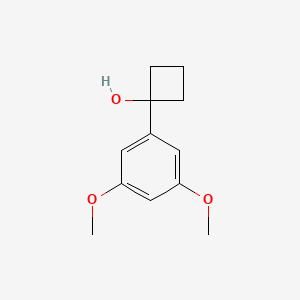

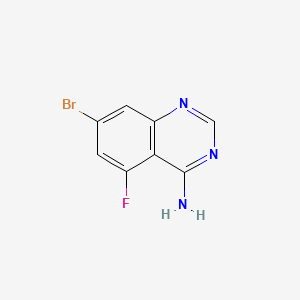
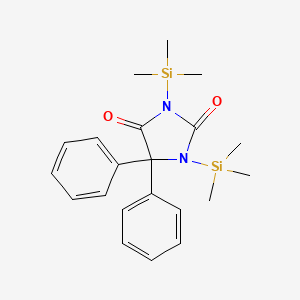

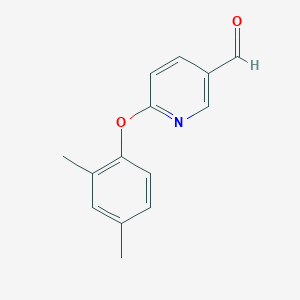
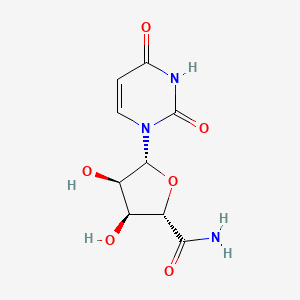

![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
